

Synonyms for Ethyl 3-amino-4,4,4-trifluorocrotonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-amino-4,4,4-trifluorocrotonate*

Cat. No.: *B1580629*

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 3-amino-4,4,4-trifluorocrotonate** for Researchers and Drug Development Professionals

Ethyl 3-amino-4,4,4-trifluorocrotonate is a fluorinated organic compound of significant interest to the scientific community, particularly in the realms of pharmaceutical and agrochemical development.^[1] Its unique structural features, including a trifluoromethyl group, an amino substituent, and an ethyl ester moiety, make it a valuable building block in organic synthesis.^[2] This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis protocols, and its role as a key intermediate.

Nomenclature and Synonyms

The compound is known by several names in scientific literature and chemical catalogs. A comprehensive list of its synonyms is provided below for clear identification.

Primary Name	Systematic & Other Names
Ethyl 3-amino-4,4,4-trifluorocrotonate	3-Amino-4,4,4-trifluorocrotonic acid ethyl ester[2][3][4]
Ethyl 3-amino-4,4,4-trifluoro-2-butenoate[3]	
2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester[5][6]	
ethyl 3-amino-4,4,4-trifluorobut-2-enoate[5][7][8]	
ethyl (2Z)-3-amino-4,4,4-trifluorobut-2-enoate[5]	
[7]	
ethyl (E)-3-amino-4,4,4-trifluorobut-2-enoate[9]	
4,4,4-Trifluoro-3-Amino crotonic acid ethylester[7]	
3-Amino-4,4,4-trifluorobutenoate,ethyl ester[7]	

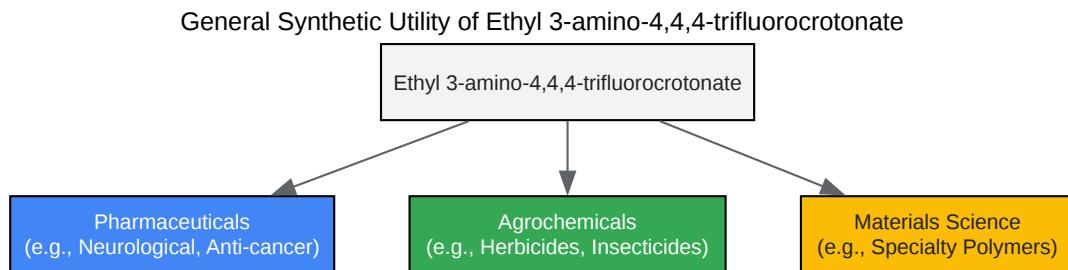
Physicochemical and Spectroscopic Data

The key properties of **Ethyl 3-amino-4,4,4-trifluorocrotonate** are summarized in the tables below, providing essential data for experimental design and characterization.

Identifiers and Molecular Properties

Property	Value	Source
CAS Number	372-29-2	[10]
Molecular Formula	C ₆ H ₈ F ₃ NO ₂	[2][10]
Molecular Weight	183.13 g/mol	[2][10]
MDL Number	MFCD00068195	[2]
InChI Key	NXVKRKUGIINGHD- ONEGZZNKSA-N	
Canonical SMILES	CCOC(=O)C=C(N)C(F)(F)F	

Physical and Chemical Properties


Property	Value	Source
Appearance	White or colorless to light yellow powder, lump, or clear liquid	[2] [11]
Melting Point	22.0 to 26.0 °C	
Boiling Point	83 °C at 15 mmHg	[2] [11]
Density	1.245 g/mL at 25 °C	[11]
Refractive Index (n ₂₀ /D)	1.424	[11]
Flash Point	65 °C (149.0 °F) - closed cup	

Applications in Synthesis

Ethyl 3-amino-4,4,4-trifluorocrotonate is a critical intermediate in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group is known to enhance metabolic stability and biological activity, making this compound particularly valuable in drug design.[\[12\]](#)[\[2\]](#)

Its primary applications include:

- Pharmaceutical Development: It serves as a precursor for synthesizing novel therapeutic agents, especially those targeting neurological disorders and for use in cancer therapies.[\[12\]](#)[\[1\]](#)[\[13\]](#)
- Agrochemicals: The compound is used in the formulation of modern crop protection agents like herbicides and insecticides.[\[1\]](#)[\[14\]](#)
- Materials Science: It is utilized as a monomer for creating polymers with unique properties, such as high thermal stability.[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: Role as a versatile intermediate in various chemical industries.

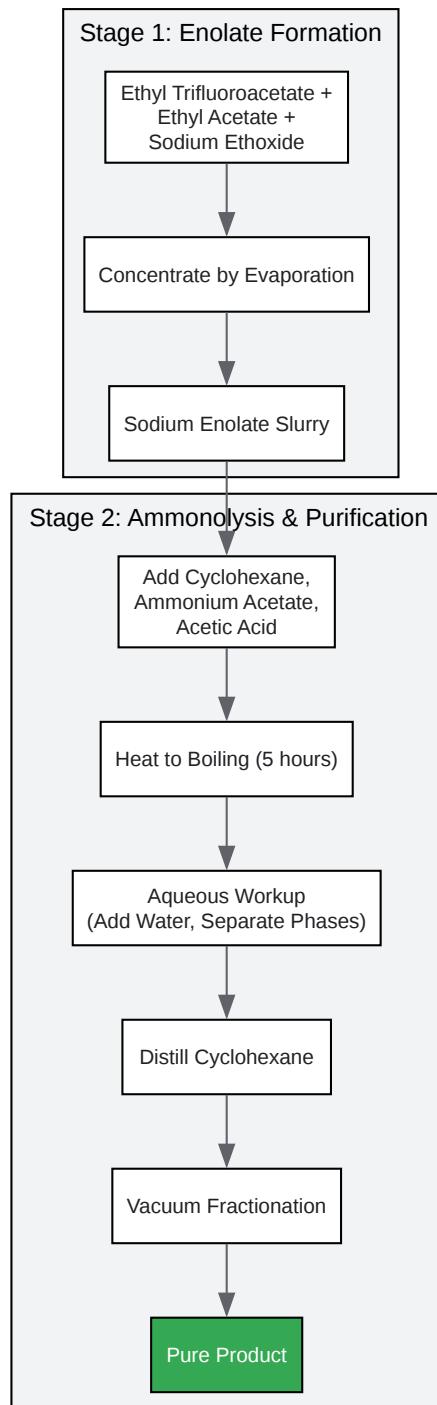
Experimental Protocols: Synthesis

Several methods for the synthesis of **Ethyl 3-amino-4,4,4-trifluorocrotonate** have been documented, primarily involving the reaction of a trifluoroacetoacetic ester with an ammonia source. Below are detailed protocols based on patented procedures.

Protocol 1: Two-Stage Synthesis via Sodium Enolate

This method involves the preparation of a sodium enolate from ethyl trifluoroacetate, which is then reacted with an ammonium source in the presence of an acid.[\[15\]](#)

Materials:


- Ethyl trifluoroacetate
- Ethyl acetate
- Solid sodium ethoxide
- Cyclohexane
- Ammonium acetate

- Anhydrous acetic acid
- Water

Procedure:

- A slurry of sodium enolate is prepared by reacting ethyl trifluoroacetate (0.50 mol) and ethyl acetate (1.0 mol) with solid sodium ethoxide (0.5 mol).[15]
- The resulting mixture is concentrated by evaporation.[15]
- To the slurry, add 250 mL of cyclohexane, followed by ammonium acetate (1.0 mol) and anhydrous acetic acid (0.65 mol).[15]
- The suspension is heated to boiling, allowing for the separation of water via distillation while refluxing the cyclohexane back into the reaction mixture.[11]
- The reaction is terminated after 5 hours.[15]
- The organic phase is separated by adding 300 mL of water.[15]
- Cyclohexane is removed from the organic phase by distillation.[15]
- The final product is purified by fractionation under reduced pressure to yield Ethyl 3-amino-4,4,4-trifluorobut-2-enoate.[15] A yield of 62% with 97.4% purity has been reported.[15]

Workflow for Synthesis Protocol 1

[Click to download full resolution via product page](#)

Caption: Two-stage synthesis of **Ethyl 3-amino-4,4,4-trifluorocrotonate**.

Protocol 2: One-Pot Synthesis Method

A "one-pot" synthesis has also been developed to improve efficiency and reduce waste, making it suitable for industrial-scale production.[16]

Materials:

- Trifluoroacetic acid
- n-butyl alcohol
- Tosylic acid (catalyst)
- Ethyl acetate
- Potassium n-butoxide
- Sulfuric acid
- Ammonium sulfate
- Water

Procedure:

- Esterification: In a reaction flask, combine trifluoroacetic acid (1.0 mol), n-butyl alcohol (10.0 mol), and a catalytic amount of tosic acid. Heat the mixture to 100 °C and reflux, removing the water generated during the reaction. After 12 hours, cool the intermediate reaction liquid to 30 °C.[16]
- Condensation: To the cooled intermediate, add ethyl acetate (4.0 mol) and potassium n-butoxide (1.1 mol). Stir and heat the mixture to 80 °C for 6 hours. After the reaction is complete, cool it to 30 °C.[16]
- Ammonolysis: Add sulfuric acid (0.4 mol) and ammonium sulfate (1.0 mol) to the mixture. Heat to 80 °C and react for 5 hours.[16]

- Purification: Cool the reaction to room temperature and filter to remove salts. Add 114.0 g of water to the filtrate, stir, and allow the layers to separate. The organic layer is subjected to reduced pressure to recover solvents, followed by rectification to collect the product.[16] A yield of 68% with 99.3% purity has been reported.[16]

Safety and Handling

Ethyl 3-amino-4,4,4-trifluorocrotonate is classified with several hazard statements and requires careful handling.

- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261, P264, P280, P301+P312, P302+P352+P312, P305+P351+P338.
- Personal Protective Equipment (PPE): Recommended PPE includes eye shields, face shields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter).
- Storage: Store at room temperature.[2] It is classified under storage class 11 (Combustible Solids).

This technical guide provides researchers and professionals with the foundational knowledge required to work with **Ethyl 3-amino-4,4,4-trifluorocrotonate**, from its basic properties to detailed synthetic procedures, underscoring its importance in modern chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]

- 4. 3-Amino-4,4,4-trifluorocrotonic acid ethyl ester | Alzchem Group [alzchem.com]
- 5. Ethyl 3-amino-4,4,4-trifluorocrotonate | C6H8F3NO2 | CID 5702529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 3-amino-4,4,4-trifluorocrotonate [webbook.nist.gov]
- 7. Ethyl 3-amino-4,4,4-trifluorocrotonate CAS# 372-29-2 [gmall.chemnet.com]
- 8. 372-29-2|Ethyl 3-amino-4,4,4-trifluorobut-2-enoate|BLD Pharm [bldpharm.com]
- 9. Ethyl (E)-3-Amino-4,4,4-trifluoro-2-butenoate | C6H8F3NO2 | CID 10899311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Ethyl 3-amino-4,4,4-trifluorocrotonate | 372-29-2 [chemicalbook.com]
- 12. Ethyl 3-amino-4,4,4-trifluorocrotonate | 372-29-2 | Benchchem [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google Patents [patents.google.com]
- 15. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]
- 16. CN103113249A - Synthetic method of 3-amino-4,4,4-trifluorine ethyl crotonate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Synonyms for Ethyl 3-amino-4,4,4-trifluorocrotonate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580629#synonyms-for-ethyl-3-amino-4-4-4-trifluorocrotonate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com